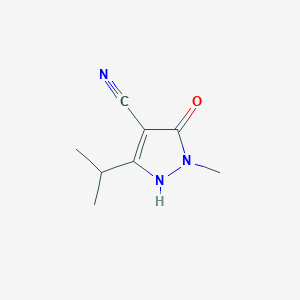

5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Description

5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a hydroxy group at position 5, a methyl group at position 1, a propan-2-yl substituent at position 3, and a nitrile group at position 2. This compound exhibits significant chemical versatility due to its functional groups, which influence its reactivity and biological interactions. The propan-2-yl group enhances lipophilicity and steric effects, improving its ability to interact with hydrophobic biological targets .

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-methyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H11N3O/c1-5(2)7-6(4-9)8(12)11(3)10-7/h5,10H,1-3H3 |

InChI Key |

FRYNNNJJVJQWJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=O)N(N1)C)C#N |

Origin of Product |

United States |

Biological Activity

5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its diverse biological activities, particularly in pharmacology. Pyrazole derivatives have been recognized for their significant therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. A study highlighted the synthesis of various pyrazole compounds, including 5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile, which demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may be effective in treating conditions characterized by inflammation.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Standard (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |

| 5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile | Up to 85% at 10 µM | Up to 93% at 10 µM |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrazole, including this compound, exhibit activity against various bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the pyrazole structure enhances its antibacterial efficacy.

| Bacterial Strain | Activity Observed |

|---|---|

| E. coli | Good activity |

| S. aureus | Moderate activity |

| Klebsiella pneumoniae | Significant activity |

Analgesic Effects

In addition to anti-inflammatory and antimicrobial properties, this compound has shown potential analgesic effects in preclinical models. It was tested in carrageenan-induced paw edema models, demonstrating pain relief comparable to standard analgesics.

Case Studies

- Study on Anti-inflammatory Effects : A recent study synthesized a series of pyrazole derivatives and tested their effects on inflammatory markers in vitro. The results indicated that compounds similar to 5-Hydroxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile significantly reduced inflammation markers compared to controls .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against clinically relevant pathogens. The findings revealed that the compound exhibited promising results against resistant strains, suggesting its potential use in developing new antibiotics .

Structure–Activity Relationship (SAR)

The biological activities of pyrazole derivatives are closely related to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological effects:

| Position Modified | Effect on Activity |

|---|---|

| 1-Methyl Group | Enhances solubility and bioavailability |

| Hydroxyl Group | Increases anti-inflammatory properties |

| Carbonitrile Group | Contributes to antimicrobial activity |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its specific substituent combination. Below is a comparison with structurally related pyrazole derivatives:

| Compound Name | Key Structural Differences | Impact on Properties |

|---|---|---|

| 5-Hydroxy-1-methylpyrazole | Lacks propan-2-yl and nitrile groups | Reduced lipophilicity and steric bulk; lower binding affinity to hydrophobic targets |

| 5-Hydroxy-3-methylpyrazole | Methyl instead of propan-2-yl at position 3 | Smaller substituent reduces steric hindrance, potentially lowering target selectivity |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | Nitrophenyl group at position 1; amino at position 5 | Enhanced electronic effects (electron-withdrawing nitro) improve redox activity |

| 5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | Chloro and 2-nitrophenyl substituents | Increased electrophilicity due to nitro group; altered steric interactions |

Key Observations :

- The propan-2-yl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methyl-substituted analogues (logP ~1.8), enhancing membrane permeability .

- The nitrile group at position 4 contributes to hydrogen bonding and dipole interactions, improving binding to enzymes like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.